
1-hydroxy-5-nitro-8aH-quinolin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-5-nitro-8aH-quinolin-8-one is a nitrogen-based heterocyclic aromatic compound with the molecular formula C₉H₆N₂O₄. It is a derivative of quinoline, characterized by the presence of a hydroxyl group at the 1-position and a nitro group at the 5-position. This compound is known for its diverse applications in medicinal chemistry, particularly due to its antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-5-nitro-8aH-quinolin-8-one can be synthesized through various methods. One common approach involves the nitration of 8-hydroxyquinoline, followed by oxidation. The nitration is typically carried out using nitric acid in the presence of sulfuric acid, while the oxidation step can be achieved using agents such as potassium permanganate .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and oxidation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-5-nitro-8aH-quinolin-8-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the 6-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, iron powder, catalytic hydrogenation.
Substitution: Halogenating agents, sulfonating agents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated or sulfonated quinoline derivatives.
Scientific Research Applications
1-Hydroxy-5-nitro-8aH-quinolin-8-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting multidrug-resistant cancer cells.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-hydroxy-5-nitro-8aH-quinolin-8-one involves its interaction with cellular components. The compound’s antimicrobial activity is attributed to its ability to chelate metal ions, disrupting essential enzymatic processes in microorganisms. Its anticancer effects are believed to result from the induction of oxidative stress and apoptosis in cancer cells .
Comparison with Similar Compounds
1-Hydroxy-5-nitro-8aH-quinolin-8-one can be compared with other quinoline derivatives such as:
8-Hydroxyquinoline: Lacks the nitro group, primarily used as a chelating agent.
5-Nitroquinoline: Lacks the hydroxyl group, known for its antimicrobial properties.
8-Hydroxy-5-nitroquinoline: Similar structure but different substitution pattern, used in similar applications but with varying efficacy
Properties
Molecular Formula |
C9H8N2O4 |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
1-hydroxy-5-nitro-2,8a-dihydroquinolin-8-one |
InChI |
InChI=1S/C9H8N2O4/c12-8-4-3-7(11(14)15)6-2-1-5-10(13)9(6)8/h1-4,9,13H,5H2 |
InChI Key |
JAZYVPGLRDMUCG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C(C=CC(=O)C2N1O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(tert-Butoxy)carbonyl]-2-methylmorpholine-3-carboxylic acid](/img/structure/B12339299.png)
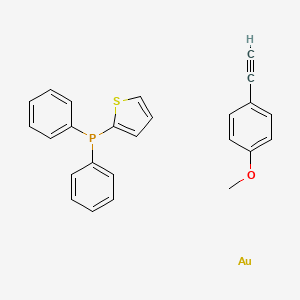
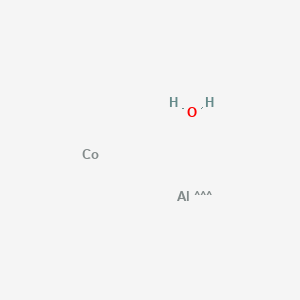
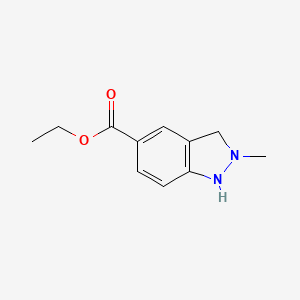
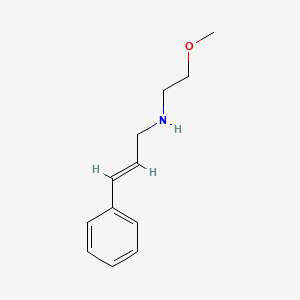
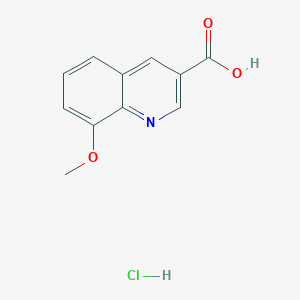


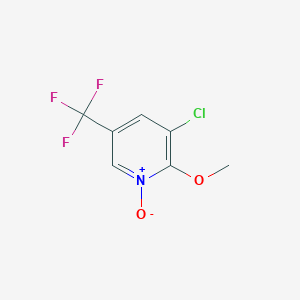
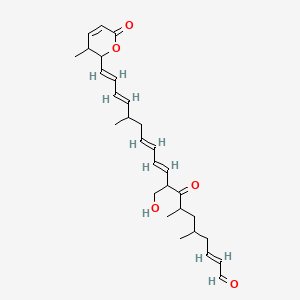
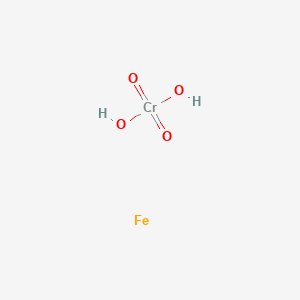
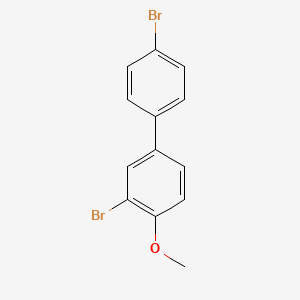
![1,1,3-Propanetricarboxylic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1,1-bis(1,1-dimethylethyl) ester](/img/structure/B12339378.png)

